molecular formula C9H17NO6S B1142487 2-(L-Rhamno-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid CAS No. 115184-32-2

2-(L-Rhamno-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1142487
CAS No.: 115184-32-2
M. Wt: 267.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a carboxylic acid group, and a rhamnose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting an amino acid derivative with a thiol compound under acidic conditions.

    Attachment of the Rhamnose Moiety: The rhamnose sugar can be introduced through glycosylation reactions, where the sugar is activated and then attached to the thiazolidine ring.

    Final Modifications: Additional steps may include protecting group manipulations and purification processes to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a component in the study of carbohydrate-protein interactions.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its sugar moiety and thiazolidine ring, which are known to have biological activity.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The rhamnose moiety could facilitate binding to carbohydrate-recognizing proteins, while the thiazolidine ring might interact with other molecular structures.

Comparison with Similar Compounds

Similar Compounds

    2-(L-Rhamno-tetrahydroxypentyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the ® configuration at the 4-position.

    2-(L-Rhamno-tetrahydroxypentyl)-4(S)-1,3-thiazolidine-4-carboxylic acid: Has the (S) configuration at the 4-position instead of ®.

    2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-2-carboxylic acid: The carboxylic acid group is at the 2-position instead of the 4-position.

Uniqueness

2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid is unique due to its specific configuration and the presence of both a rhamnose sugar and a thiazolidine ring. This combination of features may confer unique biological activity and chemical reactivity, distinguishing it from similar compounds.

Properties

IUPAC Name

(4R)-2-[(1R,2R,3S,4S)-1,2,3,4-tetrahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6S/c1-3(11)5(12)6(13)7(14)8-10-4(2-17-8)9(15)16/h3-8,10-14H,2H2,1H3,(H,15,16)/t3-,4-,5-,6+,7+,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBDMLZXXIDYSG-NLONNJLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C1NC(CS1)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]([C@H](C1N[C@@H](CS1)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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